An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data on this specific molecule is limited, this document extrapolates its chemical structure, proposes a viable synthetic pathway, and discusses its potential biological activities based on established principles and the known properties of structurally related benzimidazole and thioamide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan).[1] The incorporation of a thioamide functional group into a benzimidazole framework, as in the case of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide, is a strategic modification aimed at modulating the compound's physicochemical properties and enhancing its biological activity.
Chemical Structure and Properties
The chemical structure of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide is defined by a benzimidazole ring system linked at the 2-position to an ethanethioamide group.
Molecular Structure
Caption: 2D Chemical Structure of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide.
Key Structural Features and Physicochemical Properties
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Benzimidazole Core: The planar, aromatic benzimidazole ring provides a rigid scaffold and is a key pharmacophore. The presence of two nitrogen atoms allows for hydrogen bonding interactions and potential coordination with metal ions.
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Ethanethioamide Group: The thioamide functional group (-C(=S)NH₂) is an isostere of the amide group, but with distinct properties.[2] The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, making the sulfur atom more polarizable and a better hydrogen bond acceptor.[2] Thioamides are also known to be more resistant to hydrolysis than their amide counterparts.[3]
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Rotational Barrier: The C-N bond in the thioamide group has a significant double bond character, leading to a higher rotational barrier compared to a single bond.[3]
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Tautomerism: The benzimidazole ring can exist in two tautomeric forms, with the hydrogen atom on either nitrogen atom.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: These values are computationally predicted and await experimental verification.
Proposed Synthetic Pathway
A direct, published synthesis for 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide has not been identified in the literature. However, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of 2-substituted benzimidazoles and the conversion of nitriles to thioamides.
Caption: Proposed two-step synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide.
Step 1: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
The precursor, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, is a known compound (CAS 4414-88-4).[4] It can be synthesized via the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with a dicarbonyl compound or its equivalent. In this case, malononitrile serves as a suitable reagent.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine and malononitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
Step 2: Conversion of Nitrile to Thioamide
The conversion of the nitrile group in 2-(1H-benzo[d]imidazol-2-yl)acetonitrile to a thioamide can be achieved through several established methods. One common and effective method involves the use of sodium hydrogen sulfide.[5]
Experimental Protocol:
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Reagent Preparation: In a well-ventilated fume hood, prepare a solution of sodium hydrogen sulfide (NaSH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The addition of an amine hydrochloride, like diethylamine hydrochloride, can facilitate the reaction.[5]
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Reaction: Add 2-(1H-benzo[d]imidazol-2-yl)acetonitrile to the NaSH solution.
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Reaction Conditions: Gently heat the reaction mixture. The reaction progress should be monitored by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture and pour it into cold water. The product, 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide has not been reported, the extensive research on related benzimidazole derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[6] They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The presence of the thioamide group could potentially enhance this activity. Studies on other benzimidazole thioamides have demonstrated significant antiprotozoal and antibacterial effects.[7]
Anticancer Activity
Many 2-substituted benzimidazoles exhibit potent anticancer properties. Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases. The thioamide moiety itself has been incorporated into compounds showing cytotoxicity against various cancer cell lines.[2]
Other Potential Activities
The benzimidazole scaffold has been associated with a wide array of other biological activities, including antiviral, anti-inflammatory, and analgesic properties.[8] Further investigation is required to determine if 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide possesses any of these activities.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the benzimidazole ring (multiplets in the range of δ 7.0-8.0 ppm).- Methylene protons (-CH₂-) adjacent to the benzimidazole ring and the thioamide group (a singlet).- Amine protons (-NH₂) of the thioamide group (a broad singlet).- Imidazole N-H proton (a broad singlet). |
| ¹³C NMR | - Aromatic carbons of the benzimidazole ring.- Carbonyl carbon of the thioamide group (C=S), which typically appears at a lower field (more deshielded) than the corresponding amide carbonyl carbon.- Methylene carbon (-CH₂-). |
| IR (cm⁻¹) | - N-H stretching vibrations (around 3100-3400 cm⁻¹).- C=S stretching vibration (thioamide I band) typically in the region of 1200-1400 cm⁻¹.- C-N stretching and N-H bending vibrations (thioamide II and III bands).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Future Directions and Conclusion
2-(1H-Benzo[d]imidazol-2-yl)ethanethioamide represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The in-silico and literature-based analysis presented in this guide suggests that this compound can be synthesized in a straightforward manner and is likely to possess interesting biological properties, particularly as an antimicrobial or anticancer agent.
Future research should focus on:
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Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
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Biological Screening: A comprehensive biological evaluation of the synthesized compound should be undertaken, including in vitro screening against a panel of microbial pathogens and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Should the parent compound show promising activity, the synthesis and evaluation of a library of derivatives with modifications to both the benzimidazole ring and the thioamide group would be a logical next step to optimize its therapeutic potential.
References
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Taylor & Francis. (2006, August 19). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. NIH National Center for Biotechnology Information. Retrieved from [Link]
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Taylor & Francis Online. (2006, August 19). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
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ResearchGate. (2010, February). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity of dithioacids and thioamides of the benzimidazole series. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. Retrieved from [Link]
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International Science Community Association. (2021, February). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity of dithioacids and thioamides of the benzimidazole series. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. Retrieved from [Link]
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International Science Community Association. (2021, February). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
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World of Chemicals. (2013, May 17). 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. Retrieved from [Link]
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